Pyoverdin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

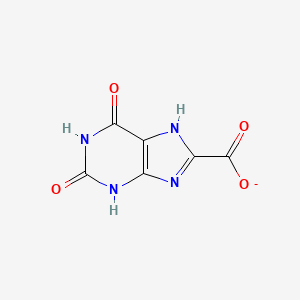

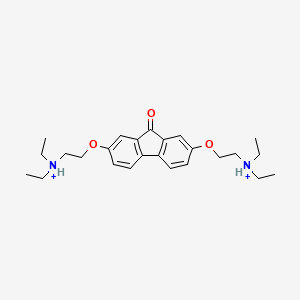

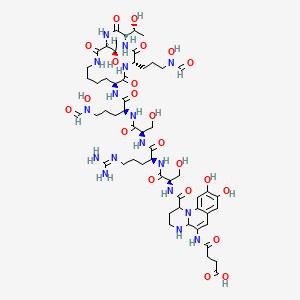

Pyoverdin is a natural product found in Pseudomonas fluorescens with data available.

Scientific Research Applications

Synthesis and Structure

- Total Synthesis of Pyoverdin : Pyoverdin D, a siderophore used by Pseudomonas aeruginosa, has been successfully synthesized for the first time, revealing its complex structure involving nonproteinogenic amino acids and a chiral chromophore (Mashiach & Meijler, 2013).

- Structure Characterization : Studies on Pyoverdin PaA have detailed its chemical structure, showcasing three bidentate coordination sites and its strong iron-binding capabilities, which are crucial for bacterial iron transport (Albrecht-Gary et al., 1994).

Role in Bacterial Virulence and Iron Transport

- Essential for Bacterial Virulence : Pyoverdin is critical for the virulence of Pseudomonas aeruginosa, as it competes with human iron-binding proteins like transferrin, influencing bacterial growth and virulence expression in vivo (Meyer et al., 1996).

- Impact on Immune Cells : Pyoverdin exhibits leukotoxic effects by stimulating reactive oxygen species in human leukocytes and macrophages, with UV radiation enhancing its toxicity (Becerra et al., 2001).

- Iron Overload Protection : Research demonstrates that Pyoverdin Pf can effectively prevent iron toxicity in iron-overloaded rat hepatocyte cultures, highlighting its potential therapeutic use in managing iron overload conditions (Jego et al., 1992).

Cellular Dynamics and Environmental Interactions

- Single-Cell Imaging : Studies using fluorescence microscopy revealed that Pyoverdin accumulates at the poles of Pseudomonas fluorescens cells, a phenomenon that is induced by cell division arrest and offers growth advantages after stress (Moreno-Fenoll et al., 2021).

- Phenotypic Plasticity : Research on Pseudomonas aeruginosa shows that the production of Pyoverdin is subject to phenotypic plasticity, adjusting in response to environmental changes such as iron availability and the presence of non-producing bacterial cells (Kümmerli et al., 2009).

Biochemical Functions and Mechanisms

- Biochemical Characterization : Pyoverdin is involved in the hydroxylation of ornithine, a key step in siderophore production by Pseudomonas aeruginosa. The enzyme PvdA, essential in this process, has been characterized, suggesting a novel reaction mechanism (Meneely & Lamb, 2007).

- Interaction with Actinides : Pyoverdins can bind with actinides like curium(III), impacting their migration in the environment. This interaction is critical for risk assessment strategies in nuclear waste disposal areas (Moll et al., 2008).

Applications in Metal Removal and Environmental Protection

- Metal Removal from Wastewater : Pyoverdin, immobilized in mesostructured silica, demonstrates high selectivity for Fe(III) removal from wastewater, illustrating its potential in environmental remediation applications (Renard et al., 2005).

properties

CAS RN |

8062-00-8 |

|---|---|

Product Name |

Pyoverdin |

Molecular Formula |

C55H85N17O22 |

Molecular Weight |

1336.4 g/mol |

IUPAC Name |

4-[[1-[[(2R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2R)-1-[[(2S)-5-[formyl(hydroxy)amino]-1-[[(3S,6S,9S,12S)-9-[3-[formyl(hydroxy)amino]propyl]-3,6-bis[(1R)-1-hydroxyethyl]-2,5,8,11-tetraoxo-1,4,7,10-tetrazacyclohexadec-12-yl]amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]-8,9-dihydroxy-2,3,4,4a-tetrahydro-1H-pyrimido[1,2-a]quinolin-5-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C55H85N17O22/c1-27(77)43-53(91)59-15-4-3-8-30(46(84)63-33(11-7-19-71(94)26-76)49(87)68-44(28(2)78)54(92)69-43)62-47(85)32(10-6-18-70(93)25-75)65-50(88)35(23-73)66-48(86)31(9-5-16-60-55(56)57)64-51(89)36(24-74)67-52(90)37-14-17-58-45-34(61-41(81)12-13-42(82)83)20-29-21-39(79)40(80)22-38(29)72(37)45/h20-22,25-28,30-33,35-37,43-45,58,73-74,77-80,93-94H,3-19,23-24H2,1-2H3,(H,59,91)(H,61,81)(H,62,85)(H,63,84)(H,64,89)(H,65,88)(H,66,86)(H,67,90)(H,68,87)(H,69,92)(H,82,83)(H4,56,57,60)/t27-,28-,30+,31+,32+,33+,35-,36-,37?,43+,44+,45?/m1/s1 |

InChI Key |

IXTLVPXCZJJUQB-VYJQSIGYSA-N |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)NCCCC[C@@H](C(=O)N[C@H](C(=O)N1)CCCN(C=O)O)NC(=O)[C@H](CCCN(C=O)O)NC(=O)[C@@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CO)NC(=O)C2CCNC3N2C4=CC(=C(C=C4C=C3NC(=O)CCC(=O)O)O)O)[C@@H](C)O)O |

SMILES |

CC(C1C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN(C=O)O)NC(=O)C(CCCN(C=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C2CCNC3N2C4=CC(=C(C=C4C=C3NC(=O)CCC(=O)O)O)O)C(C)O)O |

Canonical SMILES |

CC(C1C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN(C=O)O)NC(=O)C(CCCN(C=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C2CCNC3N2C4=CC(=C(C=C4C=C3NC(=O)CCC(=O)O)O)O)C(C)O)O |

Other CAS RN |

8062-00-8 |

synonyms |

Ferric pyoverdin pyoverdin pyoverdin D pyoverdin G4R pyoverdin Pf pyoverdine pyoverdine PvdI |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(E)-4-(4-fluorophenyl)pent-3-enyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1241609.png)

![acetic acid [2-[(3R,5R,10S,13S,17R)-3-acetyloxy-17-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] ester](/img/structure/B1241610.png)